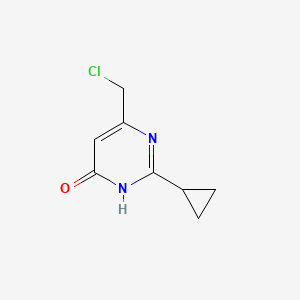

6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQUTJMSBGEFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94171-07-0 | |

| Record name | 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol

Foreword: The Strategic Importance of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive chloromethyl group, a hydrogen-bonding pyrimidinol core, and a lipophilic cyclopropyl moiety, makes it a versatile synthon for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of a robust and efficient synthesis of this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies detailed herein are designed to be both scalable and reproducible, catering to the needs of researchers and process chemists in drug development and discovery.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of this compound reveals a convergent and efficient pathway. The core pyrimidin-4-ol ring can be disconnected via the classical pyrimidine synthesis, which involves the condensation of an amidine with a β-ketoester. This leads to two primary synthons: cyclopropanecarboxamidine and a suitably functionalized four-carbon β-ketoester.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach is advantageous due to the ready availability of the starting materials or their straightforward preparation from simple precursors. The key bond formations are reliable and have a high tolerance for a variety of functional groups.

Synthetic Pathway and Experimental Protocols

The forward synthesis of this compound is a two-step process, commencing with the preparation of cyclopropanecarboxamidine hydrochloride, followed by its condensation with ethyl 4-chloro-3-oxobutanoate.

Step 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride

The synthesis of the amidine precursor is pivotal and can be achieved through several methods. A reliable and scalable approach involves the Pinner reaction of cyclopropanecarbonitrile. This classic transformation proceeds via the formation of an intermediate imidate, which is then converted to the amidine salt.

Reaction Scheme:

Caption: Synthesis of Cyclopropanecarboxamidine HCl.

Experimental Protocol: Pinner Reaction for Cyclopropanecarboxamidine Hydrochloride

-

Materials:

-

Cyclopropanecarbonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

-

Procedure:

-

A solution of cyclopropanecarbonitrile in anhydrous diethyl ether is cooled to 0 °C in a three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved.

-

The reaction mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred overnight. The formation of a white precipitate (the Pinner salt, ethyl cyclopropanecarboximidate hydrochloride) is observed.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

The Pinner salt is then suspended in anhydrous ethanol and cooled to 0 °C.

-

Anhydrous ammonia is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the resulting crude product is triturated with diethyl ether to afford cyclopropanecarboxamidine hydrochloride as a white solid.

-

-

Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding carboxylic acid or ester. The Pinner reaction is a reliable method for the synthesis of amidines from nitriles.[1] The formation of the hydrochloride salt aids in the isolation and purification of the product and provides a stable form for the subsequent condensation step.

| Parameter | Value | Rationale |

| Solvent | Anhydrous Diethyl Ether/Ethanol | Inert and allows for easy precipitation and handling of intermediates and products. |

| Temperature | 0 °C to Room Temperature | Controls the exothermicity of the reaction and minimizes side reactions. |

| Reagents | HCl (gas), NH₃ | Readily available and provide the necessary acidic and basic conditions for the transformation. |

Table 1: Key Parameters for the Synthesis of Cyclopropanecarboxamidine Hydrochloride.

Step 2: Condensation to form this compound

The final step in the synthesis is the cyclocondensation reaction between cyclopropanecarboxamidine hydrochloride and ethyl 4-chloro-3-oxobutanoate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the amidine and to promote the cyclization.

Reaction Scheme:

Caption: Condensation to form the target pyrimidinol.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, cyclopropanecarboxamidine hydrochloride is added portion-wise at room temperature.

-

The mixture is stirred for a short period to allow for the formation of the free amidine.

-

Ethyl 4-chloro-3-oxobutanoate is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the solution is acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

-

Causality and Self-Validation: The use of a strong base like sodium ethoxide is essential to deprotonate the amidine hydrochloride and to catalyze the condensation and subsequent cyclization. The reaction proceeds through a series of well-understood steps, including nucleophilic attack of the amidine on the keto-ester, followed by intramolecular cyclization and elimination of ethanol and water. Acidification of the reaction mixture after completion is necessary to protonate the pyrimidinolate and precipitate the desired pyrimidin-4-ol product.

| Parameter | Value | Rationale |

| Base | Sodium Ethoxide | A strong, non-nucleophilic base that is compatible with the solvent and effectively promotes the reaction. |

| Solvent | Ethanol | A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. |

| Work-up | Acidification | Ensures the product is in its neutral, less soluble form for efficient isolation by precipitation. |

Table 2: Key Parameters for the Synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the cyclopropyl, chloromethyl, and pyrimidine ring protons with the correct chemical shifts and coupling patterns.

-

¹³C NMR: To verify the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Hydrogen Chloride and Ammonia: These are corrosive and toxic gases and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thionyl Chloride (if used as an alternative chlorinating agent): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[3][4]

-

Sodium Ethoxide: A strong base that is flammable and corrosive. Handle in an inert atmosphere and away from sources of ignition.

-

Chlorinated Organic Compounds: The final product and intermediates are chlorinated organic compounds and should be handled with care, assuming they are potentially toxic and irritant.

Conclusion

The synthesis of this compound presented in this guide is a robust and efficient method that relies on well-established chemical transformations. By carefully controlling the reaction conditions and adhering to the detailed protocols, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided rationale for each experimental choice is intended to empower the user to troubleshoot and adapt the synthesis as required, ensuring a high degree of success and scientific integrity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. Available from: [Link]

- Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide.

-

Liu, J. et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Medicinal Chemistry. Available from: [Link]

-

Chemdad. Cyclopropane-1-carboximidamide hydrochloride. Available from: [Link]

-

Reddit. Help with thionyl chloride halogenation. Available from: [Link]

-

J. Braz. Chem. Soc. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Available from: [Link]

- Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

-

PubMed. Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol

Foreword: Charting the Unknown

In the landscape of medicinal chemistry and materials science, novel heterocyclic compounds serve as the foundational scaffolds for innovation. 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol (CAS No. 94171-07-0) represents one such molecule—a promising building block by virtue of its reactive chloromethyl group, its cyclopropyl moiety known to enhance metabolic stability, and the versatile pyrimidin-4-ol core.[1][2] However, a comprehensive, publicly available dataset detailing its fundamental physicochemical properties is conspicuously absent.

This guide, therefore, deviates from a standard data sheet. It is structured as an exhaustive methodological framework, designed for the research scientist. We will not merely list properties; we will delineate the precise experimental pathways and analytical logic required to determine them from first principles. This document serves as a self-validating system, empowering researchers to generate a complete physicochemical profile of this compound, ensuring data integrity and reproducibility. We will explore the causality behind each experimental choice, providing the technical insights necessary for robust characterization.

Section 1: Chemical Identity and Structural Nuances

A complete understanding of a molecule begins with its unambiguous identification and the appreciation of its structural subtleties.

Core Identification

The fundamental identifiers for this compound are summarized below. This data provides the baseline for all subsequent analytical work.

| Property | Value | Source |

| CAS Number | 94171-07-0 | Arctom |

| Molecular Formula | C₈H₉ClN₂O | Arctom[1] |

| Molecular Weight | 184.6 g/mol | Arctom[1] |

| Canonical SMILES | C1CC1C2=NC(=O)C=C(N=2)CCl | Arctom[1] |

| InChI Key | BMLCQHXPAJVVJH-UHFFFAOYSA-N | Sigma-Aldrich |

The Critical Role of Tautomerism

A key structural feature of pyrimidin-4-ols is their capacity to exist in tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form, specifically a pyrimidin-4(1H)-one or pyrimidin-4(3H)-one. This equilibrium is not a trivial academic point; it fundamentally influences the molecule's hydrogen bonding capability, polarity, pKa, and spectral characteristics. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent environment. Any analytical investigation must proceed with this equilibrium in mind.

Caption: Keto-enol tautomerism of the pyrimidin-4-ol core.

Section 2: Spectroscopic Signature for Structural Verification

Before measuring physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed. Spectroscopic analysis provides a molecular fingerprint. The following sections outline the expected spectral characteristics and the protocols to obtain them.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.

-

Predicted ¹H NMR Signals:

-

Cyclopropyl Protons: A complex multiplet system in the upfield region (approx. 0.8-1.5 ppm).

-

Chloromethyl Protons (-CH₂Cl): A singlet expected around 4.5-4.8 ppm, deshielded by the adjacent chlorine atom and the aromatic ring.

-

Pyrimidine Ring Proton: A singlet for the proton at the C5 position, expected in the aromatic region (approx. 6.0-6.5 ppm). Its exact shift will be sensitive to the tautomeric form and solvent.

-

OH/NH Proton: A broad, exchangeable singlet. Its chemical shift is highly variable depending on concentration, solvent, and temperature.

-

-

Predicted ¹³C NMR Signals:

-

Cyclopropyl Carbons: Signals in the upfield region (approx. 5-15 ppm).

-

Chloromethyl Carbon (-CH₂Cl): A signal around 40-50 ppm.

-

Pyrimidine Ring Carbons: Multiple signals in the range of 100-170 ppm. The C4 (bearing the -OH group) and C6 (bearing the -CH₂Cl group) carbons will be significantly downfield.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyrimidinols as it can help in observing exchangeable protons like -OH and -NH.[3]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be sufficient.

-

2D NMR (Optional but Recommended): If signal assignment is ambiguous, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HETCOR (to correlate protons with their directly attached carbons).[4]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition through isotopic patterns.

-

Expected Molecular Ion Peak: The primary expectation is the molecular ion (M⁺˙). However, the most critical diagnostic feature will be the isotopic pattern caused by the chlorine atom. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5][6]

-

Isotopic Signature: This natural abundance results in two distinct peaks in the molecular ion region:

-

An M⁺ peak corresponding to the molecule containing ³⁵Cl.

-

An M+2 peak, two m/z units higher, corresponding to the molecule containing ³⁷Cl.

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 .[5][6] This signature is a definitive confirmation of the presence of a single chlorine atom in the molecule.

-

Experimental Protocol: MS Analysis

-

Ionization Method: Electron Ionization (EI) is a suitable technique for generating fragment ions that can aid in structural elucidation. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Sample Introduction: Introduce the sample dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Analysis: Analyze the high-resolution mass spectrum to confirm the exact mass of the molecular ion, which should match the calculated value for C₈H₉ClN₂O. Critically, verify the M⁺ / M+2 isotopic pattern and its ~3:1 intensity ratio.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and valuable method for identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][9]

-

Expected Absorption Bands:

-

O-H/N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group of the enol form and the N-H of the keto form.[10]

-

C-H Stretching: Signals around 2850-3100 cm⁻¹ for the cyclopropyl and aromatic C-H bonds.

-

C=O Stretching (Keto form): A strong, sharp absorption band around 1650-1700 cm⁻¹ would be strong evidence for the presence of the keto tautomer.[11]

-

C=N and C=C Stretching (Ring): Multiple bands in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.[8]

-

C-Cl Stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.[10]

-

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the dry, pure powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups to confirm their presence.

Section 3: Determination of Core Physicochemical Properties

With the structure confirmed, the next phase is to quantify the key physicochemical properties that govern the molecule's behavior in various systems.

Melting Point (Mp)

The melting point is a fundamental indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profile

Solubility is a critical parameter for drug development, influencing formulation, administration, and bioavailability. A systematic approach is required to build a comprehensive solubility profile.[12]

Caption: Decision workflow for systematic solubility testing.

Experimental Protocol: Qualitative Solubility Testing [13][14]

-

Setup: For each solvent, place ~25 mg of the compound into a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, hexane) in 0.25 mL portions, up to a total of 0.75 mL.

-

Mixing: After each addition, shake the tube vigorously for 30-60 seconds.

-

Observation: Classify the compound as "soluble" if it completely dissolves. Classify as "insoluble" if any solid remains.

-

Interpretation:

-

Solubility in 5% HCl: Indicates the presence of a basic functional group (likely the pyrimidine ring nitrogens).[14]

-

Solubility in 5% NaOH: Indicates an acidic functional group. The pyrimidin-4-ol is expected to be acidic.

-

Solubility in 5% NaHCO₃: Differentiates between a strong acid (soluble) and a weak acid (insoluble). The pyrimidinol is likely a weak acid and may be insoluble or sparingly soluble in bicarbonate.[14]

-

Acidity Constant (pKa) Determination

The pKa value quantifies the strength of an acid or base in solution. For this molecule, we expect at least two pKa values: one for the deprotonation of the acidic pyrimidinol (-OH/-NH) group and another for the protonation of the basic ring nitrogen(s). Accurate pKa determination is vital for predicting ionization state at physiological pH, which profoundly impacts drug absorption and receptor binding.

Methodology: Potentiometric Titration [15] This is a high-precision technique for determining pKa values.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol: Potentiometric pKa Determination

-

System Preparation: Calibrate a pH meter with at least two standard buffer solutions. Prepare a stock solution of the compound at a known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture if solubility is low. Ensure the solution is free of dissolved CO₂.

-

Titration (for acidic pKa):

-

Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Incrementally add a standardized solution of strong base (e.g., 0.1 M KOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Titration (for basic pKa):

-

Repeat the process, titrating a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the flattest region of the buffer zone. More accurately, it can be determined from the inflection point of the first derivative of the titration curve.[16]

-

Section 4: Data Consolidation

The experimental work described in this guide will generate a complete physicochemical profile. All quantitative data should be meticulously recorded and summarized for clarity and comparative analysis.

| Physicochemical Property | Experimental Value | Method Used | Notes |

| Melting Point (°C) | Capillary Method | ||

| Solubility | |||

| Water | Visual Inspection | ||

| 5% HCl | Visual Inspection | Indicates basicity | |

| 5% NaOH | Visual Inspection | Indicates acidity | |

| 5% NaHCO₃ | Visual Inspection | Differentiates acid strength | |

| Ethanol | Visual Inspection | ||

| Hexane | Visual Inspection | ||

| pKa₁ (Acidic) | Potentiometric Titration | Deprotonation of pyrimidinol | |

| pKa₂ (Basic) | Potentiometric Titration | Protonation of ring nitrogen |

Conclusion

This compound stands as a molecule of significant synthetic potential. While its properties are not yet cataloged in the literature, this guide provides the comprehensive, expert-driven framework necessary for its full and accurate physicochemical characterization. By following these self-validating protocols, researchers can move this compound from a mere catalog entry to a well-understood chemical entity, ready for rational application in drug discovery and advanced material synthesis. The emphasis on the causality behind each method ensures not only the generation of high-quality data but also a deeper understanding of the molecule's fundamental chemical nature.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

-

Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available from: [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Fausto, R., & Pessoa, P. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-746, 167-181. Available from: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]

-

Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, K. E., Al-Obaid, A. R., & Al-Ghorbani, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available from: [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Schmidt am Busch, M., & Knapp, E. W. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. Chemphyschem, 5(10), 1513-1522. Available from: [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(8), 645-664. Available from: [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

-

Popović-Nikolić, M., & Sakač, M. (2015). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of the Serbian Chemical Society, 80(10), 1235-1246. Available from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. Journal of Chemical Information and Modeling, 55(12), 2529-2540. Available from: [Link]

-

Arctom. (n.d.). This compound. Available from: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6-(chloromethyl)-2-cyclopropyl-4-pyrimidinol [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol: A Novel Intermediate for Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol (CAS No. 94171-07-0), a heterocyclic compound with significant potential as a building block in modern drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues and fundamental principles of pyrimidine chemistry to offer a robust overview for researchers, chemists, and drug development professionals. The guide covers inferred physicochemical properties, key reactivity centers, a proposed synthetic pathway based on established methodologies, and a discussion of its potential applications in medicinal chemistry.

Introduction and Molecular Profile

This compound is a substituted pyrimidine that merges several key features of interest for medicinal chemistry: a reactive chloromethyl group for subsequent derivatization, a metabolically stable cyclopropyl moiety, and the pyrimidine core, a ubiquitous scaffold in numerous approved therapeutics. Public domain literature and extensive scientific databases currently lack detailed experimental studies specifically on this compound[1]. However, by examining its structural components and analogous compounds, we can construct a detailed profile of its likely chemical behavior and utility.

The primary value of this molecule lies in its potential as a bifunctional intermediate. The chloromethyl group serves as a reactive handle for introducing the 2-cyclopropyl-4-hydroxypyrimidine scaffold into larger, more complex molecules through nucleophilic substitution.

Physicochemical and Structural Data

The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a common characteristic for hydroxypyrimidines that significantly influences their reactivity and hydrogen bonding capabilities[2].

Caption: Tautomeric equilibrium of this compound.

Quantitative data, sourced from supplier information and predictive models, are summarized below.

| Property | Value | Source |

| CAS Number | 94171-07-0 | Arctom[3] |

| Molecular Formula | C₈H₉ClN₂O | PubChem[1] |

| Molecular Weight | 184.62 g/mol | Santa Cruz Biotechnology[4] |

| Monoisotopic Mass | 184.04034 Da | PubChem[1] |

| XlogP (Predicted) | 0.1 | PubChem[1] |

| InChIKey | QAQUTJMSBGEFAX-UHFFFAOYSA-N | PubChem[1] |

Predicted Collision Cross Section (CCS) Data (Ų)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.04762 | 138.8 |

| [M+Na]⁺ | 207.02956 | 150.6 |

| [M-H]⁻ | 183.03306 | 142.4 |

Data calculated using CCSbase and reported by PubChem[1].

Reactivity and Synthetic Utility

The synthetic value of this compound is dictated by two primary reactive centers: the exocyclic chloromethyl group and the pyrimidine ring itself.

The Chloromethyl Group: A Versatile Electrophile

The C-Cl bond in the chloromethyl group is polarized and susceptible to nucleophilic attack. This makes the compound an excellent alkylating agent for a wide variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its function as a synthetic intermediate.

In a study of a related pyrazolo[3,4-d]pyrimidine system containing both a chloro-substituent on the ring and a chloromethyl group, nucleophilic substitution with methylamine occurred selectively at the ring's chloro position[5]. However, the chloromethyl group is well-established as a reactive site for introducing functionality. This allows for the covalent linkage of the pyrimidine scaffold to other molecules of interest, a common strategy in the synthesis of pharmaceutical agents.

Caption: Nucleophilic substitution at the chloromethyl group.

The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous antiviral, anticancer, and antibacterial drugs. Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as a rigid framework to orient functional groups for optimal interaction with biological targets. The 2-cyclopropyl substituent is particularly noteworthy, as cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability and improve binding affinity by restricting conformational flexibility.

Proposed Synthesis Protocol

While a specific synthesis for this compound is not published, a robust and logical pathway can be proposed based on well-established pyrimidine synthesis methods, particularly those described for structurally similar compounds like 6-(chloromethyl)-2-(methylthio)pyrimidin-4-ol[2]. The core of this strategy is the condensation of an amidine with a β-ketoester derivative.

Step-by-Step Proposed Methodology

Step 1: Formation of Cyclopropanecarboximidamide (Cyclopropyl Amidine) This step involves the conversion of cyclopropanecarbonitrile to the corresponding amidine, typically as a hydrochloride salt. This can be achieved via the Pinner reaction or similar methods.

Step 2: Condensation Reaction The key step is the base-catalyzed condensation of cyclopropanecarboximidamide with ethyl 4-chloroacetoacetate. This reaction directly constructs the pyrimidinone ring.

-

Reagents: Cyclopropanecarboximidamide hydrochloride, ethyl 4-chloroacetoacetate, a suitable base (e.g., sodium ethoxide in ethanol).

-

Causality: Sodium ethoxide serves as a strong base to deprotonate the amidine, activating it for nucleophilic attack on the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, eliminating ethanol and forming the heterocyclic ring. This is a classic and highly reliable method for pyrimidine synthesis.

Step 3: Isolation and Purification The resulting product, this compound, would likely precipitate from the reaction mixture upon acidification or cooling. Purification can be achieved through recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of the title compound.

Potential Applications in Drug Development

The true potential of this compound is as a strategic intermediate. Its structure is reminiscent of intermediates used in the synthesis of potent, targeted therapeutics. For instance, the related compound 6-chloromethyluracil is a key intermediate in the synthesis of Tipiracil, a thymidine phosphorylase inhibitor used in combination cancer therapy[2].

It is plausible that this compound could be used to synthesize novel inhibitors of kinases, polymerases, or other enzymes where a pyrimidine scaffold is known to confer activity. The workflow would involve reacting the chloromethyl group with a nucleophilic site on another pharmacophore to create a larger, more complex drug candidate. The cyclopropyl group would be an attractive feature for optimizing the pharmacokinetic profile of the resulting molecule.

Conclusion

While this compound remains an under-characterized molecule in formal scientific literature, its structure provides a clear blueprint for its reactivity and utility. As a stable, functionalized pyrimidine, it represents a valuable building block for medicinal chemists. The proposed synthetic route is based on reliable and scalable chemical transformations, suggesting that the compound can be readily prepared for research and development purposes. This guide provides a foundational, authoritative framework to stimulate further investigation into this promising intermediate and its application in the discovery of novel therapeutics.

References

- Process for the synthesis of 6-chloromethyluracil.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

CAS NO. 94171-07-0 | this compound. Arctom, Inc. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

- Synthesis of chlorinated pyrimidines.

-

Pseudonatural Products for Chemical Biology and Drug Discovery. PubMed Central, National Institutes of Health. [Link]

- Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.

- Process for the preparation of chloropyrimidines.

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

- Synthesis of chlorinated pyrimidines.

-

Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

Sources

reactivity of the chloromethyl group in pyrimidines

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyrimidines

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of chloromethylated pyrimidines, a class of chemical intermediates pivotal to modern drug discovery and development. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a chloromethyl group serves as a versatile anchor point for molecular elaboration. This document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental design. We will dissect the electronic factors governing the reactivity of the C-Cl bond, detail the kinetics and mechanisms of nucleophilic substitution, provide robust, step-by-step protocols for key transformations, and offer a systematic troubleshooting guide. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of chloromethyl pyrimidines with a high degree of predictability and success.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules, including several FDA-approved drugs. Its prevalence stems from its role as a fundamental component of nucleobases and its ability to participate in hydrogen bonding and other key interactions within biological targets. A significant number of pyrimidine-based compounds exert their therapeutic effects by targeting crucial enzymes like protein kinases, whose dysregulation is a hallmark of diseases such as cancer.

The utility of the pyrimidine scaffold is vastly expanded by its functionalization. The introduction of a chloromethyl group transforms the pyrimidine into a highly valuable, electrophilic building block. This reactive handle allows for the facile and targeted introduction of a diverse array of molecular fragments through nucleophilic substitution, making compounds like 2-(chloromethyl)pyrimidine hydrochloride indispensable intermediates in the synthesis of compound libraries for high-throughput screening and lead optimization programs.

Chapter 1: The Physicochemical Landscape of Chloromethyl Pyrimidines

Molecular Structure and Electronic Properties

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the pyrimidine ring. The two nitrogen atoms within the aromatic ring are strongly electron-withdrawing, which creates an electron-deficient (π-deficient) system. This has a profound effect on the attached chloromethyl group.

The primary consequence is the enhancement of the electrophilicity of the methylene carbon (the carbon atom of the -CH₂Cl group). The inductive pull of the pyrimidine ring draws electron density away from this carbon, making it significantly more susceptible to attack by nucleophiles. This activation is analogous to that seen in benzylic halides, such as benzyl chloride, positioning the chloromethyl group as a prime site for SN2 reactions.

The Impact of the Hydrochloride Salt Form

Chloromethyl pyrimidines are frequently supplied and handled as hydrochloride salts, for example, 2-(chloromethyl)pyrimidine · HCl. This is a critical consideration for experimental design. In this salt form, one of the ring nitrogens is protonated. This protonation exacerbates the electron-withdrawing nature of the ring, making it even more electron-deficient. While this might intuitively seem to further activate the methylene carbon, it can paradoxically lead to decreased reactivity in SN2 reactions if not properly addressed.

Causality: The successful departure of the chloride leaving group in an SN2 reaction involves a transition state where electron density is being redistributed. An overly electron-deficient ring can destabilize this transition state. More importantly, the nucleophile, which is often a base, will preferentially react with the acidic proton on the pyrimidine ring rather than attacking the electrophilic carbon. Therefore, neutralization of the hydrochloride salt with a non-nucleophilic base is a mandatory first step in nearly all substitution reactions.

Chapter 2: Core Reactivity - The Bimolecular Nucleophilic Substitution (SN2) Mechanism

The dominant reaction pathway for chloromethyl pyrimidines is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride ion and inversion of stereochemistry (if the carbon were chiral).

Diagram: The SN2 Reaction Mechanism

Below is a diagram illustrating the general workflow for this key reaction.

Caption: General SN2 mechanism for nucleophilic substitution on a chloromethyl pyrimidine.

Benchmarking Reactivity

To provide a practical context for its reactivity, 2-(chloromethyl)pyrimidine can be compared to benzyl chloride. Both are benzylic-type halides. However, the pyrimidine derivative is generally more reactive in SN2 displacements.

Expertise & Causality: The increased reactivity is due to the superior electron-withdrawing capacity of the diazine (pyrimidine) ring compared to the phenyl ring of benzyl chloride. This heightened inductive effect makes the methylene carbon in the pyrimidine derivative more electrophilic and thus a "harder" electrophilic center, accelerating the rate of attack by most common nucleophiles.

| Compound | Relative SN2 Rate (Estimate) | Key Electronic Feature |

| Benzyl Chloride | 1.0 (Baseline) | Phenyl ring (moderately activating) |

| 2-(Chloromethyl)pyrimidine | > 1.0 | Pyrimidine ring (strongly activating) |

Note: The relative rate is an estimation based on the established principles of physical organic chemistry. Actual kinetic data will vary with the specific nucleophile and reaction conditions.

Chapter 3: A Practical Guide to Nucleophilic Substitution Reactions

Successful synthesis requires careful selection of reagents and conditions. The following protocols are self-validating systems designed for high conversion and minimal side products.

General Experimental Workflow

The workflow for substituting the chloromethyl group is consistent across different nucleophiles.

Caption: General workflow for the synthesis of pyrimidine derivatives.

Protocol 1: N-Alkylation with Amines

This is a fundamental transformation for building molecules with potential biological activity, such as kinase inhibitors.

-

Objective: To synthesize 2-((arylamino)methyl)pyrimidine derivatives.

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline or aliphatic amine (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

-

Step-by-Step Methodology:

-

To a stirred solution of the amine (1.1 eq) in anhydrous DMF, add the base (2.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes. Causality: This pre-stirring ensures the amine is free and the base is well-dispersed to immediately neutralize the HCl generated.

-

Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture. An exotherm may be observed.

-

Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Protocol 2: S-Alkylation with Thiols

Thioether derivatives of pyrimidines have shown significant potential as antimicrobial agents.

-

Objective: To synthesize pyrimidine thioethers.

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted thiophenol (1.0 eq)

-

Sodium hydroxide (1.1 eq) or Potassium Carbonate (2.0 eq)

-

Ethanol or DMF

-

-

Step-by-Step Methodology:

-

Dissolve the thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise and stir for 30 minutes at room temperature to form the thiolate. Causality: The thiolate is a much stronger nucleophile than the neutral thiol, leading to a significantly faster reaction rate.

-

Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Purify the crude product via column chromatography.

-

Protocol 3: O-Alkylation with Phenols

-

Objective: To synthesize pyrimidine ether derivatives.

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile

-

-

Step-by-Step Methodology:

-

To a suspension of the substituted phenol (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq).

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC. Causality: Phenols are generally weaker nucleophiles than amines or thiols, often requiring elevated temperatures to achieve a reasonable reaction rate. Acetonitrile is a suitable polar aprotic solvent for this higher temperature.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol), water, and brine before purification.

-

Chapter 4: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Low reactivity or the formation of side products are common issues that can be systematically addressed.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient Basicity: The hydrochloride salt was not fully neutralized.2. Poor Nucleophile: The attacking species has low intrinsic nucleophilicity.3. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) are solvating the nucleophile, reducing its reactivity. | 1. Use at least 2.2-2.5 equivalents of a non-nucleophilic base (K₂CO₃, DIPEA).2. Increase the reaction temperature in 10-20 °C increments. Monitor for decomposition.3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity. |

| Multiple Products / Side Reactions | 1. Competing SNAr: Under harsh conditions (high temp, strong base), nucleophilic attack on the pyrimidine ring itself can occur.2. Base is Nucleophilic: A nucleophilic base (e.g., NaOH with an amine) is competing with the intended nucleophile. | 1. Use milder reaction conditions. Lower the temperature and avoid overly strong nucleophiles where possible.2. Switch to a non-nucleophilic base such as K₂CO₃ or a sterically hindered amine base like DIPEA. |

| Decomposition | 1. High Temperature: The starting material or product is thermally unstable.2. Prolonged Heating: The product is degrading over the extended reaction time. | 1. Run the reaction at the lowest effective temperature.2. Perform a time-course study to determine the optimal reaction time and avoid prolonged heating. |

Chapter 5: Applications in Drug Discovery & Development

The primary application of these reactions is the synthesis of libraries of pyrimidine derivatives for biological screening. A key area of focus is the development of protein kinase inhibitors.

The pyrimidine core often serves as a "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of a kinase. The substituent introduced via the chloromethyl linker (the "R-group") can then be varied to occupy other pockets, thereby tuning the compound's potency and selectivity.

Diagram: Kinase Inhibitor Synthesis Workflow

Caption: From chemical intermediate to lead compound in kinase inhibitor discovery.

Conclusion

Chloromethyl pyrimidines are powerful and versatile intermediates in modern organic synthesis. Their reactivity is dominated by the SN2 mechanism, which is highly influenced by the electronic properties of the pyrimidine ring. A thorough understanding of these properties, coupled with rational choices of base, solvent, and temperature, enables the efficient synthesis of a vast array of functionalized molecules. By following the validated protocols and systematic troubleshooting logic presented in this guide, researchers can effectively harness the synthetic potential of these building blocks to accelerate programs in drug discovery, agrochemicals, and materials science.

References

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.

- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv

- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers - Benchchem.

- Benchmarking the Reactivity of 2-(Chloromethyl)

- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem.

- 5-(Chloromethyl)pyrimidine hydrochloride - Chem-Impex.

- An In-depth Technical Guide to 2-(Chloromethyl)

- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem.

Introduction: The Significance of the 2-Cyclopropylpyrimidin-4-ol Scaffold

An In-depth Technical Guide to the Structural Elucidation of 2-Cyclopropylpyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The introduction of a cyclopropyl group at the 2-position of the pyrimidin-4-ol core introduces a unique conformational rigidity and lipophilicity, which can significantly influence the compound's binding affinity to biological targets and its pharmacokinetic profile. As such, derivatives of 2-cyclopropylpyrimidin-4-ol are of considerable interest in modern drug discovery.

The precise determination of the chemical structure of these derivatives is a critical step in the drug development pipeline. An unambiguous structural assignment is essential for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements. This guide provides a comprehensive overview of the modern analytical techniques employed for the structural elucidation of 2-cyclopropylpyrimidin-4-ol derivatives, with a focus on the practical application and interpretation of spectroscopic and crystallographic data.

A Multi-faceted Approach to Structural Elucidation

The definitive structural characterization of novel 2-cyclopropylpyrimidin-4-ol derivatives is rarely accomplished with a single analytical technique. Instead, a synergistic approach combining several spectroscopic and analytical methods is employed to build a comprehensive and self-validating structural picture. The primary techniques in the chemist's arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum.

-

2D Spectra Acquisition: Acquire HSQC, HMBC, and COSY spectra. The parameters for these experiments should be optimized based on the specific instrument and sample.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, pick peaks, and analyze the correlations in the 2D spectra to assemble the structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.

-

Causality in Ionization Technique: The choice of ionization method is crucial for obtaining a clear molecular ion peak. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like pyrimidinols, often yielding a strong protonated molecule peak ([M+H]⁺). Electron ionization (EI) is a higher-energy technique that can provide valuable fragmentation information but may not always show a prominent molecular ion peak.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the structure. For 2-cyclopropylpyrimidin-4-ol derivatives, characteristic fragmentation patterns may include the loss of the cyclopropyl group or fragmentation of the pyrimidine ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infusion and Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Data Analysis: Determine the exact mass from the HRMS data and use an elemental composition calculator to determine the molecular formula. Analyze the fragmentation pattern to identify characteristic losses.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry if applicable. This technique is considered the "gold standard" for structural elucidation.

-

Causality in Crystallization Technique: The ability to obtain a high-quality single crystal is often the rate-limiting step. This typically involves slow evaporation of a solvent from a concentrated solution of the pure compound, or vapor diffusion techniques. A variety of solvents and solvent mixtures should be screened to find suitable crystallization conditions.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

-

Crystal Mounting and Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.

-

Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of 2-cyclopropylpyrimidin-4-ol derivatives relies on a holistic and self-validating approach. The combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography provides a robust and unambiguous assignment of the molecular structure. Each technique provides a unique piece of the puzzle, and the consistency of the data across all methods instills a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing the development of this promising class of molecules in the field of medicinal chemistry.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

- Gupta, A., & Agarwal, D. D. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.

- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Unknown. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- Unknown. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- Unknown. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate.

- Unknown. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal.

- Palmer, R. A., Potter, B. S., Leach, M. J., & Chowdhry, B. Z. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-

The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Biological Activity of Pyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and numerous therapeutic agents.[1] The strategic derivatization of this privileged heterocycle offers a fertile ground for the discovery of novel drugs. Among the various substituents explored, the cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its profound and often beneficial impact on the biological activity of pyrimidine-containing compounds. This technical guide provides an in-depth exploration of the potential biological activities of cyclopropyl-substituted pyrimidines, synthesizing data from anticancer, antiviral, anti-inflammatory, and agricultural research. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

The Strategic Advantage of the Cyclopropyl Ring in Pyrimidine Scaffolds

The incorporation of a cyclopropyl group into a pyrimidine-based drug candidate is a deliberate design choice rooted in the unique physicochemical properties of this three-membered ring.[2] Its strained nature confers a degree of rigidity and specific electronic characteristics that can significantly influence a molecule's interaction with its biological target.[1]

Key Physicochemical Contributions of the Cyclopropyl Moiety:

-

Conformational Rigidity: The cyclopropyl group acts as a rigid linker, restricting the conformational freedom of the molecule. This can pre-organize the compound into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[2][3]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in more flexible alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can enhance the metabolic stability and in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Enhanced Potency: By providing a unique three-dimensional profile and favorable interactions with the target protein, the cyclopropyl group can lead to a significant increase in binding potency.[5]

These properties make the cyclopropyl group a valuable tool for medicinal chemists to fine-tune the pharmacological profile of pyrimidine derivatives.

Diverse Biological Activities of Cyclopropyl-Substituted Pyrimidines

The introduction of a cyclopropyl group onto the pyrimidine core has led to the discovery of compounds with a wide array of biological activities.

Anticancer Activity: Targeting Kinases and Beyond

A significant area of research has focused on cyclopropyl-pyrimidines as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition

Many cyclopropyl-pyrimidine derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The pyrimidine core often mimics the adenine ring of ATP, while the cyclopropyl group can form favorable interactions with hydrophobic regions of the kinase domain, contributing to both potency and selectivity.[7]

A prominent example is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small-cell lung cancer. The pyrimidine scaffold is a common feature in many EGFR inhibitors, and the addition of a cyclopropyl group has been explored to enhance their activity against mutant forms of the enzyme.[8][9]

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Cyclopropyl-pyrimidine inhibitors can block this pathway at its origin.

Caption: EGFR signaling pathway and the point of inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative cyclopropyl-substituted pyrimidine derivatives against various cancer cell lines.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| CP-1 | BTK | 0.00795 | [6] |

| CP-2 | MCF-7 (Breast) | 43.4 | [10] |

| CP-3 | MDA-MB-231 (Breast) | 35.9 | [10] |

| CP-4 | HCT-116 (Colon) | 3.94 | [11] |

| CP-5 | HepG-2 (Liver) | 3.76 | [11] |

Antiviral Activity: Inhibiting Viral Replication

Cyclopropyl-substituted pyrimidine nucleoside analogs have shown significant promise as antiviral agents. These compounds often act as chain terminators or inhibitors of viral polymerases.[12][13]

Mechanism of Action: Viral Polymerase Inhibition

Many antiviral nucleoside analogs, after being phosphorylated to their triphosphate form by cellular kinases, are incorporated into the growing viral DNA or RNA chain by the viral polymerase. The presence of the cyclopropyl group can then lead to chain termination, thus halting viral replication.[14]

Experimental Workflow: In Vitro Antiviral Assay

A common method to assess the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.

Caption: General workflow for an in vitro antiviral CPE assay.

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentration (EC50) values for several cyclopropyl-substituted pyrimidine and purine analogs against various viruses.

| Compound | Virus | EC50 (µM) | Reference |

| Z-2-amino-6-cyclopropylaminopurine analogue | HCMV | 0.4-2 | [15] |

| Z-2-amino-6-cyclopropylaminopurine analogue | MCMV | 0.6 | [15] |

| 2-amino-6-cyclopropylaminopurine derivative | HBV | 2 | [15] |

| Guanine Z-isomer 5b | HCMV | 0.27-0.49 | [16] |

| 2,6-diaminopurine 5h | HBV | 4 | [16] |

Anti-inflammatory and Other Activities

The versatility of the cyclopropyl-pyrimidine scaffold extends to other therapeutic areas, including anti-inflammatory and antibacterial applications. In the realm of agrochemicals, these compounds have been investigated as herbicides.[17][18]

Experimental Protocols

A rigorous evaluation of the biological activity of novel compounds is paramount. The following are detailed, step-by-step methodologies for key assays.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the cyclopropyl-pyrimidine compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

-

Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Luminescence Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyclopropyl-substituted pyrimidines is highly dependent on the substitution pattern on both the pyrimidine and cyclopropyl rings.

Logical Relationship: SAR

The following diagram illustrates the general principles of SAR for this class of compounds.

Caption: Logical relationships in SAR studies of cyclopropyl-pyrimidines.

Key SAR Observations:

-

Position and Nature of Substituents on the Pyrimidine Ring: The type and location of substituents on the pyrimidine ring are critical for target recognition and binding. For kinase inhibitors, groups capable of forming hydrogen bonds with the hinge region of the ATP-binding site are often crucial for potent activity.

-

Stereochemistry of the Cyclopropyl Group: The stereochemistry of substituents on the cyclopropyl ring can have a dramatic effect on biological activity, as it dictates the spatial orientation of these groups and their interactions with the target.

-

Electronic Properties: The electronic nature of the substituents on both the pyrimidine and cyclopropyl rings can influence the overall electronic properties of the molecule, affecting its binding affinity and reactivity.

Conclusion and Future Directions

Cyclopropyl-substituted pyrimidines represent a promising class of compounds with a broad spectrum of biological activities. The unique properties of the cyclopropyl group provide a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of pyrimidine-based drug candidates. Future research in this area should continue to explore novel substitution patterns and delve deeper into the molecular mechanisms underlying the observed biological effects. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in the rational design of the next generation of cyclopropyl-pyrimidine therapeutics.

References

-

Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure--Activity Relationships. (1990). Acta Virologica. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]

-

A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. (2022). Signal Transduction and Targeted Therapy. [Link]

-

(Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. (1998). Antiviral Chemistry & Chemotherapy. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

-

Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

-

Cyclopropane. (n.d.). PharmaCompass. [Link]

-

Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (2004). Journal of Medicinal Chemistry. [Link]

-

Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). bioRxiv. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Nucleosides and emerging viruses: A new story. (2021). Med. [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). Chemistry – A European Journal. [Link]

-

Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. (1968). Journal of the American Chemical Society. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024). Chemistry World. [Link]

-

Schematic diagram of EGFR signaling pathway. (2019). ResearchGate. [Link]

-

Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. (2016). ResearchGate. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Conformational Analysis of Cyclopropyl Methyl Ketone. (n.d.). University of Wisconsin-La Crosse. [Link]

-

Dose−response curves and EC50 values for derivatives. (2021). ResearchGate. [Link]

-